Methyl 2-(4-cyano-2-hydroxyphenyl)acetate
Overview
Description
“Methyl 2-(4-cyano-2-hydroxyphenyl)acetate” is a chemical compound . It is a methyl ester resulting from the formal condensation of the carboxy group of 4-hydroxyphenylacetic acid with methanol .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-cyano-2-hydroxyphenyl)acetate” is represented by the InChI code:1S/C10H9NO3/c1-14-10(13)5-8-3-2-7(6-11)4-9(8)12/h2-4,12H,5H2,1H3
.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(4-cyano-2-hydroxyphenyl)acetate: is a compound that can be utilized in the synthesis of various biologically active molecules. Its structure allows for the creation of derivatives that may act as intermediates in the development of pharmaceuticals. For instance, the cyano and hydroxy groups present in the compound can be modified to produce molecules with potential anti-inflammatory or anticancer properties .
Material Science
In the field of material science, this compound can contribute to the development of novel materials with specific properties. Its molecular structure could be incorporated into polymers to enhance their strength or to create new types of coatings that are more resistant to environmental damage .
Industrial Applications
Methyl 2-(4-cyano-2-hydroxyphenyl)acetate: may serve as a precursor in the synthesis of industrial dyes and pigments. The presence of the cyano group can facilitate the binding of the dye to substrates, while the hydroxyphenyl group can influence the hue and stability of the pigment .
Environmental Science
This compound could play a role in environmental science by acting as a building block for the synthesis of compounds used in environmental remediation processes. For example, it could be used to create absorbents that help in the removal of pollutants from water or soil .
Analytical Chemistry
In analytical chemistry, Methyl 2-(4-cyano-2-hydroxyphenyl)acetate might be used as a standard or reagent in chromatographic techniques. It could help in the calibration of instruments or serve as a reference compound in the quantification of chemical substances .
Biochemistry
The compound’s potential to form various derivatives makes it valuable in biochemistry research. It could be used to mimic or interfere with natural biochemical processes, aiding in the study of enzyme functions or metabolic pathways .
Safety And Hazards
“Methyl 2-(4-cyano-2-hydroxyphenyl)acetate” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if skin contact occurs, and wearing protective equipment .
properties
IUPAC Name |
methyl 2-(4-cyano-2-hydroxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)5-8-3-2-7(6-11)4-9(8)12/h2-4,12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVLPOJNMZPYRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-cyano-2-hydroxyphenyl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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